3-Fluoro-5-(trifluoromethyl)phenylurea

Descripción general

Descripción

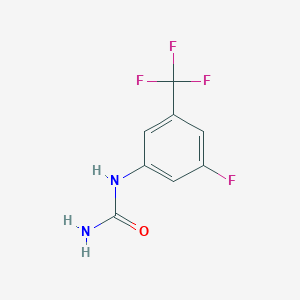

3-Fluoro-5-(trifluoromethyl)phenylurea is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications. The compound’s molecular structure consists of a phenyl ring substituted with a fluoro group at the third position and a trifluoromethyl group at the fifth position, along with a urea moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylurea typically involves the reaction of 3-fluoro-5-(trifluoromethyl)aniline with an isocyanate or a carbamate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and the specific requirements of the end-use application. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions are common, where the fluoro or trifluoromethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Aplicaciones Científicas De Investigación

1-(3-Fluoro-5-trifluoromethyl-phenyl)-urea, a substituted diphenyl urea, demonstrates activity against bacteria, particularly Gram-positive pathogens . Research also indicates potential antiproliferative properties of phenyl urea derivatives in cancer treatment .

Antibacterial Applications

1,3-diphenyl ureas, specifically those with trifluoromethyl and halogen substitutions in the phenyl rings, are useful as antibacterial agents .

- Spectrum of Activity These compounds are effective against a range of aerobic and anaerobic Gram-positive pathogens, including multi-drug resistant staphylococci (S. aureus and S. epidermidis), enterococci (E. faecalis), and streptococci (S. pneumoniae, S. pyogenes, and S. viridans) .

- Mechanism of Action 1,3-diphenyl ureas inhibit bacterial RNA-polymerase, which contributes to their antibacterial activity against aerobic Gram-positive and Gram-negative pathogens such as S. aureus and E. coli .

- Specific Compounds A specific group of 1,3-diphenyl ureas with halogen/trifluoromethyl substitution patterns are particularly active against bacteria but show little antifungal activity .

- Routes of Administration These compounds can be administered through various routes, including orally, intravenously, topically, rectally, vaginally, sublingually, by inhalation, or through local delivery, depending on the infection site .

- Therapeutic Applications Due to their ability to inhibit aerobic and anaerobic Gram-positive bacteria, these compounds can treat human and animal diseases associated with such pathogens and prevent or decolonize bacterial colonization . Potential applications include treatments for skin, mucosal, ocular, dental, gastro-intestinal, and upper respiratory-tract infections . They can also prevent bacterial colonization on skin, eyes, nares, mouth, mucosa, gastro-intestinal tract, upper respiratory tract, prosthetic devices, and other surfaces .

Antiproliferative Applications

certain 1-phenyl-3-(4-X-phenyl)urea derivatives exhibit antiproliferative activity .

- Compound 5a A specific urea compound, 5a, demonstrated lethal effects on SK-MEL-5 melanoma, 786-0, A498, RXF 393 renal cancer, and MDA-MB-468 breast cancer cell lines .

- Potency Compounds 5a and 5d showed high potency, with single-digit micromolar IC50 values over most of the tested cell lines .

- Efficacy Compound 5a was effective against A498 renal, RXF 393 renal cancer cells, SF-539 CNS cancer cell, and NCI-H522 non-small cell lung cancer cell lines, with TGI values of 3.32, 4.69, 4.67, and 5.12 µM, respectively . Compound 5d showed remarkable efficacy against NCI-H522, COLO 205, LOX IMVI, SK-MEL-5, and RXF 393 cell lines, inducing TGI at concentrations below 3.66 µM and 50% lethality (LC50) at concentrations below 6.96 µM .

Agrochemical Applications

Trifluoromethylphenyl urea derivatives are used in the agrochemical industry .

- Crop Protection Trifluoromethylpyridine (TFMP) derivatives are used to protect crops from pests .

- Fluazifop-butyl The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl, and since then, over 20 new TFMP-containing agrochemicals have been named .

Pharmaceutical and Veterinary Applications

Trifluoromethylphenyl urea derivatives also find use in the pharmaceutical and veterinary industries .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects.

Comparación Con Compuestos Similares

- 3-Fluoro-4-(trifluoromethyl)phenylurea

- 3-Chloro-5-(trifluoromethyl)phenylurea

- 3-Fluoro-5-(difluoromethyl)phenylurea

Comparison: Compared to similar compounds, 3-Fluoro-5-(trifluoromethyl)phenylurea exhibits unique properties due to the specific positioning of the fluoro and trifluoromethyl groups. These structural differences can significantly impact the compound’s reactivity, stability, and biological activity. For instance, the presence of a fluoro group at the third position may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.

Actividad Biológica

3-Fluoro-5-(trifluoromethyl)phenylurea is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound features a unique molecular structure characterized by the presence of both a fluoro group and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions.

The molecular formula for this compound is CHFNO, with a molecular weight of approximately 224.15 g/mol. The structural arrangement allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, enhancing its utility in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound's lipophilicity and metabolic stability, allowing it to penetrate biological membranes effectively. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound through in vitro assays against various cancer cell lines. The compound demonstrated significant antiproliferative activity across multiple cancer types:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| Colon KM12 | 1.25 | Significant growth inhibition |

| CNS SNB-75 | 1.26 | Significant growth inhibition |

| Melanoma MDA-MB-435 | 1.41 | Significant growth inhibition |

| Renal A498 | 1.33 | Significant growth inhibition |

These findings indicate that this compound exhibits potent activity against specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that the compound may inhibit the growth of certain pathogenic bacteria, although detailed evaluations are required to establish its efficacy and mechanism of action against microbial targets .

Case Studies

- Antiproliferative Screening : A study synthesized various urea derivatives, including this compound, and assessed their antiproliferative activity against a panel of 60 cancer cell lines. The results highlighted the compound's ability to induce significant growth inhibition at low concentrations, warranting further investigation into its structure-activity relationship .

- Mechanistic Insights : Research focusing on the molecular targets of this compound revealed that its action might involve multiple pathways, including those related to apoptosis and cell cycle regulation. Understanding these pathways is crucial for elucidating the therapeutic potential of this compound in oncology .

Propiedades

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTBMIPPRBHALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1NC(=O)N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.